[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine
Description
[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine is a secondary amine characterized by a 3-methylbenzyl group linked to a 2-(morpholin-4-yl)ethylamine backbone.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-3-2-4-14(11-13)12-15-5-6-16-7-9-17-10-8-16/h2-4,11,15H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEKNFKXCDJLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the reaction of 3-methylbenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Fluorinated analogs (e.g., [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine) exhibit stronger ACE2 binding (ΔG = -7.796 kcal/mol) compared to methyl-substituted derivatives, likely due to enhanced electrostatic interactions .
- Heterocyclic Variations : Replacement of benzene with thiophene (as in ) reduces hydrophobicity but may improve metabolic stability.
Physical and Chemical Properties
Biological Activity
[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, biological effects, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₄H₂₂N₂O, with a molar mass of approximately 234.34 g/mol. Its structure includes a 3-methylphenyl group and a morpholine moiety, which contribute to its diverse chemical reactivity and biological activity. The presence of both aromatic and aliphatic components suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. Notably, it has been studied for its potential as an opioid receptor ligand , suggesting implications in pain management therapies .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neuropharmacological Effects : Investigated for its role in neurological disorders, it shows promise as a therapeutic agent targeting specific neurotransmitter systems.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, which could be beneficial in drug design .
Case Studies
- Opioid Receptor Binding : A study examined the binding affinity of this compound to opioid receptors, demonstrating significant interaction that could lead to analgesic effects .
- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that the compound exhibits cytotoxicity comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
